Optimized Lipophilicity for CNS Drug Design
The computed XLogP3 value for 3-(phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is 2.2 [1]. This value falls within the optimal logP range of 1–3 for CNS drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the unsubstituted core compound (CAS 933708-92-0) has XLogP3 0.7, which is too hydrophilic for effective blood–brain barrier penetration, while the 3-phenyl analog (CAS 936074-66-7) has XLogP3 2.4, approaching the upper Lipinski threshold and potentially increasing the risk of poor solubility and metabolic clearance [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Unsubstituted core: XLogP3 0.7; 3-Methyl analog: XLogP3 1.1; 3-Phenyl analog: XLogP3 2.4 |
| Quantified Difference | Target logP 0.2 units lower than 3-phenyl analog; 1.5 units higher than unsubstituted core; 1.1 units higher than 3-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
LogP within the 1–3 range is critical for CNS drug discovery and for achieving a favorable balance of permeability and solubility in early lead optimization.
- [1] PubChem Compound Summary for CID 25219303, 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for CID 44558558, CID 27375767, and CID 16767454. National Center for Biotechnology Information (2025). View Source
